Functional Switch from Dual Agonist to Selective DP2 Antagonist
Modification of the 11-oxo group in PGD2 to an exocyclic methylene in 11d-11m-PGD2 results in a complete functional switch from agonist to antagonist at the DP2 receptor (CRTH2) [1]. In human eosinophil and basophil activation assays, the compound exhibits DP2 antagonism with an IC50 of approximately 2 μM [1].
| Evidence Dimension | DP2 Receptor (CRTH2) Activity |
|---|---|
| Target Compound Data | IC50 ≈ 2 μM (Antagonist) |
| Comparator Or Baseline | PGD2 (Agonist); 15R-methyl-PGD2 (Potent Agonist) |
| Quantified Difference | Functional reversal: Agonism → Antagonism |
| Conditions | Human eosinophil and basophil CD11b expression / migration assays |
Why This Matters
This functional switch is a critical differentiator, enabling researchers to interrogate DP2 receptor antagonism using an isosteric PGD2 scaffold, which is not possible with the native agonist PGD2 or other agonist analogs.
- [1] Cossette C, et al. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils. J Pharmacol Exp Ther. 2007 Jan;320(1):173-9. View Source
